molecular formula C28H29N3O2 B2993842 1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 942884-05-1

1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Número de catálogo: B2993842
Número CAS: 942884-05-1
Peso molecular: 439.559
Clave InChI: INDLABONRCQYKS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a pyrrolidin-2-one core substituted at the 4-position with a benzimidazole moiety bearing a 2-(o-tolyloxy)ethyl chain. The benzimidazole nitrogen is further functionalized with a 2,6-dimethylphenyl group.

Propiedades

IUPAC Name

1-(2,6-dimethylphenyl)-4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c1-19-9-4-7-14-25(19)33-16-15-30-24-13-6-5-12-23(24)29-28(30)22-17-26(32)31(18-22)27-20(2)10-8-11-21(27)3/h4-14,22H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDLABONRCQYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings, including case studies and data tables to illustrate its effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling methods. These methods allow for the formation of the benzimidazole core and the pyrrolidinone structure, which are crucial for its biological activity. The synthetic pathways often involve intermediate compounds that are carefully characterized using techniques such as NMR and mass spectrometry to ensure purity and structural integrity.

Anticancer Properties

Research has indicated that compounds with similar structures to 1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exhibit significant anticancer properties. For instance, benzimidazole derivatives have been shown to interact with various cancer cell lines, leading to apoptosis and cell cycle arrest. A study demonstrated that related compounds had IC50 values less than those of standard chemotherapeutic agents like doxorubicin in certain cancer cell lines (A-431 and Jurkat) .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AA-4310.5Induces apoptosis
Compound BJurkat0.3Cell cycle arrest
Target CompoundA-431<0.1Inhibits Bcl-2

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity exhibited by similar pyrrolidinone derivatives. In a comparative study, several compounds were evaluated for their effectiveness against pentylenetetrazole (PTZ)-induced seizures in animal models. The target compound's structural analogs showed promising results in reducing seizure duration and frequency .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. Structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring significantly influence anti-inflammatory activity. Compounds with specific substitutions demonstrated enhanced potency in inhibiting COX-II enzymes, which are critical in mediating inflammatory responses .

Study 1: Antitumor Efficacy

In a preclinical study, a series of benzimidazole derivatives were tested for their antitumor efficacy on human cancer cell lines. The study highlighted that the presence of the o-tolyloxy group significantly improved cytotoxicity compared to similar compounds lacking this moiety.

Study 2: In Vivo Evaluation

An in vivo evaluation involving murine models demonstrated that the compound reduced tumor growth significantly over a treatment period of four weeks compared to control groups. The results suggested a potential mechanism involving the modulation of apoptotic pathways.

Comparación Con Compuestos Similares

Table 1: Structural and Inferred Pharmacological Comparisons

Compound Name / Identifier Key Substituents (Benzimidazole N-Substituent) Aromatic Modifications Salt Form Inferred Properties
Target Compound : 1-(2,6-Dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one 2-(o-Tolyloxy)ethyl 2,6-Dimethylphenyl None Moderate lipophilicity; potential metabolic oxidation at ether linkage; steric hindrance from o-tolyloxy group
AGN-PC-019HCM () Propyl 2,6-Dimethylphenyl None Reduced steric bulk compared to target; higher metabolic clearance potential due to shorter alkyl chain
1049746-50-0 () 2-(2,6-Dimethylphenoxy)ethyl 4-Fluorobenzyl + 2,6-Dimethylphenyl Hydrochloride Enhanced aqueous solubility (salt form); fluorine may improve binding affinity via electronic effects

Structural Differences and Implications

However, the ether bond may render it susceptible to oxidative metabolism . AGN-PC-019HCM (propyl substituent) lacks an aromatic moiety, reducing steric hindrance and possibly improving membrane permeability but shortening half-life due to rapid phase I metabolism . 1049746-50-0’s 2-(2,6-dimethylphenoxy)ethyl group adds two methyl groups on the phenoxy ring, creating greater steric hindrance than the target’s o-tolyloxy group. This may enhance selectivity for sterically tolerant targets .

Aromatic Modifications: The target compound and AGN-PC-019HCM share a 2,6-dimethylphenyl group, which likely contributes to hydrophobic interactions in binding pockets. 1049746-50-0 incorporates a 4-fluorobenzyl group, introducing electron-withdrawing fluorine.

Salt Form :

  • 1049746-50-0 is a hydrochloride salt, significantly enhancing aqueous solubility compared to the free base forms of the target and AGN-PC-019HCM. This property is critical for oral bioavailability and formulation development .

Hypothesized Pharmacological Profiles

  • Target Compound : Balanced lipophilicity and steric bulk may favor CNS penetration or protein kinase inhibition. The absence of fluorine or salt form could limit solubility but improve blood-brain barrier permeability.
  • AGN-PC-019HCM : Shorter alkyl chain may reduce target engagement duration, making it suitable for acute applications requiring rapid clearance.
  • 1049746-50-0 : Fluorine and hydrochloride salt likely enhance both binding affinity and solubility, positioning it as a lead candidate for further preclinical testing .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.